molecular formula C16H20N2O2 B3434511 ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate CAS No. 952959-49-8

ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate

Cat. No. B3434511
M. Wt: 272.34 g/mol
InChI Key: KXISPSWGJYWCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate (EEDIC) is a synthetic phenyl imidazole derivative used in scientific research for its unique properties. It has been studied for its potential application in a variety of areas, including drug design, drug delivery, and biochemistry. EEDIC is a versatile compound that can be used in many different ways, making it an attractive option for researchers.

Mechanism Of Action

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate works by binding to specific proteins in the body, which can then be used to modify the structure of the drug molecule or to deliver the drug to its target. The binding of ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate to proteins can also be used to inhibit enzyme activity or to modulate the activity of proteins.

Biochemical And Physiological Effects

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of enzymes and proteins, as well as to inhibit the activity of certain enzymes. It has also been studied for its potential effects on cell signaling pathways, drug metabolism, and drug transport.

Advantages And Limitations For Lab Experiments

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in many different ways, allowing for a wide range of applications. It is also relatively easy to synthesize and is stable in a variety of conditions. However, ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate is not always the best option for certain applications, as it can be toxic to certain cells and can have unpredictable effects on biochemical and physiological processes.

Future Directions

There are a number of potential future directions for research on ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate. These include further exploration of its potential applications in drug design, drug delivery, and biochemistry. Additionally, research could be conducted to explore the effects of ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate on cell signaling pathways, drug metabolism, and drug transport. Other potential directions include the development of new synthetic methods for producing ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate and the exploration of its potential therapeutic applications.

Scientific Research Applications

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been studied for its potential use in drug design, drug delivery, and biochemistry. In drug design, ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate can be used to modify the structure of a drug molecule in order to enhance its pharmacological properties. It can also be used to deliver drugs to specific targets in the body, allowing for a more targeted approach to drug delivery. In biochemistry, ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has been studied for its potential use in enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

ethyl 1-(2,6-diethylphenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-12-8-7-9-13(5-2)15(12)18-10-14(17-11-18)16(19)20-6-3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXISPSWGJYWCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=C(N=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209856
Record name Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate

CAS RN

952959-49-8
Record name Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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